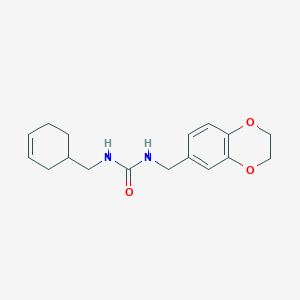
1-(Cyclohex-3-en-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
1-(Cyclohex-3-en-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has been reported to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, it has been reported to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Cyclohex-3-en-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea in lab experiments include its potential as a therapeutic agent for cancer, fungal and bacterial infections, and as a ligand in the synthesis of metal complexes. However, its limitations include the need for further studies to determine its safety and efficacy in humans.
Future Directions
For 1-(Cyclohex-3-en-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea include further studies to determine its mechanism of action, safety, and efficacy in humans. It may also be used as a lead compound for the development of novel anticancer, antifungal, and antibacterial agents. Additionally, it may be used as a ligand in the synthesis of metal complexes for potential use as catalysts in organic reactions.
Conclusion:
In conclusion, 1-(Cyclohex-3-en-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to determine its safety and efficacy in humans and its potential as a therapeutic agent for cancer, fungal and bacterial infections, and as a ligand in the synthesis of metal complexes.
Synthesis Methods
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has been reported using various methods. One of the most commonly used methods involves the reaction of 1-cyclohex-3-en-1-ylmethanamine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a suitable catalyst. The resulting product is then treated with urea to obtain 1-(Cyclohex-3-en-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has potential applications in scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial properties. It has also been used as a ligand in the synthesis of metal complexes for potential use as catalysts in organic reactions.
properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-17(18-11-13-4-2-1-3-5-13)19-12-14-6-7-15-16(10-14)22-9-8-21-15/h1-2,6-7,10,13H,3-5,8-9,11-12H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZROHOJMNYAWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNC(=O)NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)
![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7566507.png)
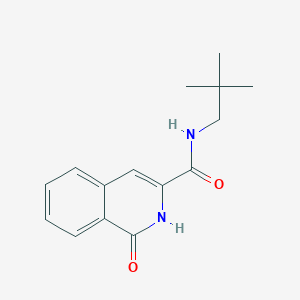
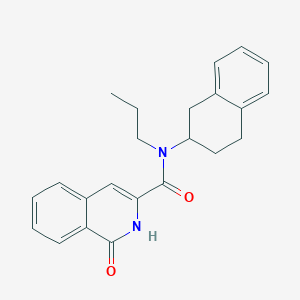
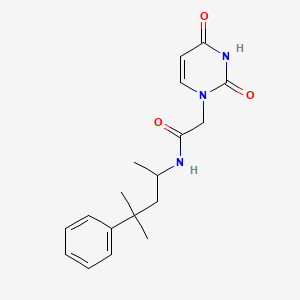
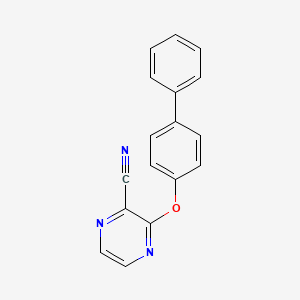
![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)

![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)